Methionine Sulfoximine

Description

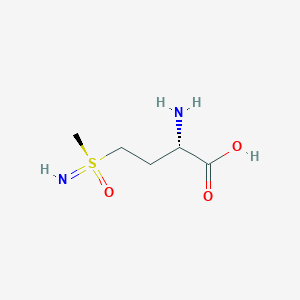

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTAYKAGBXMACB-DPVSGNNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=N)(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936181 | |

| Record name | L-Methionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15985-39-4, 21752-32-9, 21752-31-8 | |

| Record name | L-Methionine-DL-sulfoximine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15985-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionine-S,R-sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoximine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoximine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Methionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Methionine sulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE SULFOXIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9P6YZ6JX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIONINE SULFOXIMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X87YR5KVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIONINE SULFOXIMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE3D2PZ3TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Methionine-S,R-sulfoximine as a glutamine synthetase inhibitor

An In-depth Technical Guide to L-Methionine-S,R-sulfoximine as a Glutamine Synthetase Inhibitor

Introduction

L-Methionine-S,R-sulfoximine (MSO) is a potent and widely studied inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism.[1][2] GS catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine.[3] This function is central to ammonia detoxification, amino acid biosynthesis, and the production of various nitrogen-containing compounds.[1] Due to its powerful inhibitory action, MSO has become an invaluable tool for researchers in neuroscience, oncology, and plant biology to probe the physiological roles of glutamine synthetase. This guide provides a detailed overview of MSO's mechanism of action, experimental protocols for its study, and its applications in research and drug development.

Mechanism of Action

The inhibition of glutamine synthetase by MSO is a biphasic process, beginning with reversible competitive inhibition and followed by irreversible inactivation.[4][5]

-

Competitive Inhibition : MSO possesses structural similarities to glutamate, allowing it to compete for binding at the glutamate-binding site on the glutamine synthetase enzyme.[3][4]

-

Irreversible Inactivation : Once bound to the active site in the presence of ATP, MSO acts as a transition-state analog. The enzyme phosphorylates the sulfoximine nitrogen of MSO, forming a stable MSO-phosphate derivative that remains tightly bound to the enzyme, leading to its irreversible inactivation.[3][6]

Of the four stereoisomers of MSO, only L-methionine-S-sulfoximine is responsible for both the convulsant activity and the potent inhibition of glutamine synthetase, highlighting the stereospecificity of the interaction.[6][7]

Quantitative Data on GS Inhibition

The inhibitory potency of MSO varies across species and enzyme sources. The following table summarizes key quantitative data for MSO's interaction with glutamine synthetase.

| Parameter | Enzyme Source/Organism | Value |

| K_i (competitive) | Human (recombinant) | 1.19 mM[4][5] |

| Inhibition | Rat Retina | >99% at 1 mM[8] |

| Activity Reduction | Mouse Brain (in vivo) | 85%[9] |

| Activity Reduction | Tea Plant Roots (in vivo) | 71.1%[10] |

| Activity Reduction | Tea Plant Leaves (in vivo) | 24%[10] |

Experimental Protocols

Glutamine Synthetase Activity Assay (Colorimetric)

This protocol is adapted from methods that measure GS activity via the γ-glutamyl transferase reaction, where the product, γ-glutamylhydroxamate, forms a colored complex with ferric chloride.[11][12]

Materials:

-

Cell or tissue lysate containing glutamine synthetase

-

Lysis Buffer (e.g., 50 mM Imidazole-HCl, pH 6.8)

-

Assay Buffer (containing L-glutamine, hydroxylamine, MnCl₂, ADP, and sodium arsenate)

-

Stop Reagent (e.g., equal parts 7% FeCl₃, 15% Trichloroacetic Acid (TCA), and 0.1 M HCl)[8]

-

Microplate reader capable of measuring absorbance at ~540-560 nm[11][12]

-

L-Methionine-S,R-sulfoximine (for inhibition studies)

Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells in ice-cold Lysis Buffer.[13] Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet debris and collect the supernatant.[11] Determine the protein concentration of the lysate.

-

Inhibition Step (Optional): Pre-incubate the lysate with desired concentrations of MSO for a specified duration at 37°C.

-

Reaction Setup: In a 96-well plate, add 20-40 µg of protein from the lysate to each well.[11] Adjust the final volume with Lysis Buffer.

-

Initiate Reaction: Add an equal volume of Assay Buffer to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours, depending on enzyme activity).[11]

-

Stop Reaction: Terminate the reaction by adding the Stop Reagent to each well.[8]

-

Measurement: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at 540 nm.

-

Quantification: Calculate GS activity by comparing the absorbance to a standard curve generated with known concentrations of γ-glutamylhydroxamate. Activity is typically expressed as nmol/min/mg of protein.[11]

Cell Viability Assay (MTT)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of MSO on cell viability and proliferation. The assay measures the metabolic activity of living cells, which reduce the yellow MTT to a purple formazan product.[14]

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

L-Methionine-S,R-sulfoximine (MSO)

-

MTT solution (5 mg/mL in sterile PBS)[14]

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[15]

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[14] Allow cells to adhere and grow for 24 hours.

-

MSO Treatment: Prepare serial dilutions of MSO in culture medium. Remove the old medium from the wells and add 100 µL of the MSO-containing medium. Include untreated wells as a control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.[14]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the Solubilization solution to each well to dissolve the formazan crystals.[14][15] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Visualizations: Signaling Pathways and Workflows

Caption: Cellular signaling cascade following MSO-mediated inhibition of Glutamine Synthetase.

Caption: Standard experimental workflow for characterizing the effects of MSO.

Applications in Research and Drug Development

MSO's potent and specific inhibition of glutamine synthetase has made it a crucial tool in several fields:

-

Neuroscience: MSO is used to study the glutamate-glutamine cycle in the brain and investigate the roles of glutamine metabolism in conditions like hyperammonemia and amyotrophic lateral sclerosis (ALS).[4][5][9][16] Sub-convulsive doses have shown neuroprotective effects in rodent models.[4][5]

-

Oncology: As many cancer cells are highly dependent on glutamine, GS inhibitors are being explored as potential anti-cancer agents.[1][2] MSO is often used as a proof-of-concept tool to demonstrate that inhibiting glutamine synthesis can trigger apoptosis and suppress cancer cell growth, particularly in asparaginase-resistant cells.[17]

-

Plant Biology: In plants, GS is a key enzyme for assimilating ammonia.[10] MSO is used to study nitrogen assimilation pathways and their impact on primary and secondary metabolism.[10]

While MSO itself has limited clinical utility due to its potential to induce convulsions, it remains a vital reference compound for the development of new, safer glutamine synthetase inhibitors for therapeutic use.[4][5]

Conclusion

L-Methionine-S,R-sulfoximine is a cornerstone chemical probe for studying the multifaceted roles of glutamine synthetase. Its well-defined mechanism of action, involving both competitive and irreversible inhibition, provides a robust method for depleting cellular glutamine and studying the downstream consequences. The experimental protocols and workflows detailed in this guide offer a framework for researchers to effectively utilize MSO to investigate cellular metabolism, signaling pathways, and the therapeutic potential of targeting glutamine synthesis in a variety of disease models.

References

- 1. Inhibitors of glutamine synthetase and their potential application in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutamine synthetase - Wikipedia [en.wikipedia.org]

- 4. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of Methionine Sulfoximine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of inhibiting glutamine synthetase and blocking glutamate uptake on b-wave generation in the isolated rat retina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Short-term inhibition of glutamine synthetase leads to reprogramming of amino acid and lipid metabolism in roots and leaves of tea plant (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamine Synthetase (GS) Assay Kit - Profacgen [profacgen.com]

- 13. Glutamine Synthetase Activity Assay Kit (Colorimetric) | Abcam [abcam.com]

- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 15. broadpharm.com [broadpharm.com]

- 16. In vitro suppression of inflammatory cytokine response by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of glutamine synthetase triggers apoptosis in asparaginase-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Methionine Sulfoximine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine sulfoximine (MSO) is a potent, irreversible inhibitor of glutamine synthetase, an enzyme crucial for nitrogen metabolism and neurotransmitter recycling in the central nervous system. Its discovery as a toxic byproduct of a common food processing technique in the mid-20th century sparked significant research into its mechanism of action and convulsant properties. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound, tailored for a scientific audience.

Discovery and Historical Context: The "Agenized" Flour Connection

The story of this compound begins with a mysterious neurological disorder observed in canines in the early 20th century, characterized by "running fits" or canine hysteria. For years, the cause remained elusive until Sir Edward Mellanby of the British Medical Research Council demonstrated in the 1940s that the condition was linked to the consumption of bread made from "agenized" flour.[1][2] "Agene" was the trade name for nitrogen trichloride (NCl₃), a chemical agent used for decades to bleach and artificially age wheat flour.[1]

Subsequent research focused on identifying the toxic compound formed during the agenesis process. It was discovered that nitrogen trichloride reacted with the amino acid methionine present in the flour proteins to produce a new, toxic substance.[3] This compound was identified as this compound.[4] The use of nitrogen trichloride in flour was subsequently banned, but the discovery of MSO opened up a new avenue of neurochemical research.

Chemical Properties and Synthesis

This compound is the sulfoximine derivative of the amino acid methionine. It possesses a chiral center at the alpha-carbon (inherent from methionine) and a stereocenter at the sulfur atom, giving rise to four possible stereoisomers.[4]

Early and Improved Synthesis Methods

The initial synthesis of this compound was reported by Bentley and colleagues in 1951.[5] This method involved the reaction of methionine sulfoxide with sodium azide in the presence of concentrated sulfuric acid and chloroform. However, this process suffered from low yields (around 27%).[6]

Later improvements to the synthesis process were developed to increase the yield and purity of the final product. One significant improvement involved reacting methionine sulfoxide with an alkali metal azide in a mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum) under substantially anhydrous conditions, which consistently produced yields of 90-95%.[6]

More recent methods have focused on the direct formation and site-selective elaboration of this compound within polypeptides, utilizing reagents like (diacetoxyiodo)benzene.[7]

Mechanism of Action: Irreversible Inhibition of Glutamine Synthetase

The primary biochemical target of this compound is glutamine synthetase (GS), an enzyme that catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. MSO acts as a potent and irreversible inhibitor of this enzyme.[4]

The mechanism of inhibition is a two-step process:

-

Competitive Inhibition: MSO initially binds to the glutamate binding site of glutamine synthetase in a reversible, competitive manner.[8]

-

Irreversible Inactivation: Once bound, the sulfoximine nitrogen of MSO is phosphorylated by ATP in the active site of the enzyme. This forms a stable, phosphorylated intermediate, this compound phosphate, which acts as a transition state analog.[4][9] This phosphorylated product binds tightly and essentially irreversibly to the enzyme, leading to its inactivation.[8][9]

Caption: Signaling pathway of glutamine synthetase and its inhibition by this compound.

Stereospecificity of Inhibition

Research has demonstrated that the inhibitory and convulsant effects of this compound are stereospecific. Of the four possible isomers, L-methionine-S-sulfoximine is the biologically active form that inhibits glutamine synthetase and induces convulsions.[10] The other isomers have significantly less or no activity.

Quantitative Data on Glutamine Synthetase Inhibition

The inhibitory potency of this compound (as a racemic mixture of L-methionine-S,R-sulfoximine) has been determined for glutamine synthetase from various species.

| Species | Enzyme Source | Inhibition Type | Ki Value | Reference(s) |

| Human | Recombinant | Competitive | 1.19 mM | [5][8] |

| Rat | Brain | - | - | [11] |

| Sheep | Brain | - | - | [5] |

| Pea | - | - | - | [12] |

| Klebsiella aerogenes | - | - | - | [13] |

Experimental Protocols

Synthesis and Purification of this compound Isomers

A detailed protocol for the synthesis and separation of MSO isomers can be adapted from various sources. The general workflow involves the oxidation of methionine to methionine sulfoxide, followed by imination to form this compound. The separation of the diastereomers is a critical and challenging step.

Protocol Outline: Synthesis of Racemic Methionine Sulfoxide

-

Dissolution: Dissolve D-methionine in deionized water to a concentration of approximately 100 mM in a round-bottom flask.

-

Cooling: Place the flask in an ice bath with continuous stirring.

-

Oxidation: Slowly add a 1.1 to 1.5 molar equivalent of 30% hydrogen peroxide to the solution.

-

Reaction: Allow the reaction to proceed on ice for several hours.

-

Purification: Remove the solvent under reduced pressure to obtain the crude racemic D-methionine sulfoxide.[14]

Protocol Outline: Separation of Diastereomers

Fractional crystallization is a common method for separating the diastereomers.

-

Salt Formation: Dissolve the crude racemic methionine sulfoxide in hot water and add a saturated solution of a chiral resolving agent, such as (+)-camphor-10-sulfonic acid or picric acid.

-

Crystallization: Allow the solution to cool slowly. The diastereomeric salts will have different solubilities, leading to the preferential crystallization of one isomer.

-

Isolation: Isolate the crystals by filtration.

-

Liberation of Free Amino Acid: Recover the free amino acid from the salt. For picrate salts, this can be achieved by dissolving the crystals in water and adding triethylamine to precipitate the picric acid.[14]

-

Characterization: Confirm the purity and stereoisomeric identity using techniques such as HPLC, NMR, and mass spectrometry.

Caption: General experimental workflow for the synthesis and separation of this compound isomers.

In Vivo Induction of Seizures in Mice

This compound is widely used as a chemical convulsant to model epilepsy in rodents.

Protocol:

-

Animal Model: Use adult male mice (e.g., C57BL/6J strain), weighing 25-30 grams.

-

Drug Preparation: Dissolve L-methionine-S-sulfoximine in sterile 0.9% saline to the desired concentration.

-

Administration: Administer a single intraperitoneal (i.p.) injection of MSO. A typical dose to induce seizures is in the range of 75-100 mg/kg.[15]

-

Observation: Following injection, place the mice in an open-field arena and observe for seizure activity for a period of up to several hours.

-

Seizure Scoring: Score the severity of seizures based on a standardized scale, such as the Racine scale, which characterizes different stages from mild facial movements to generalized tonic-clonic seizures.[16]

-

Endpoint: The primary endpoint is the latency to the onset of generalized tonic-clonic seizures and the severity of the seizures.

Glutamine Synthetase Activity Assay

The activity of glutamine synthetase can be measured using a colorimetric assay that detects the formation of γ-glutamylhydroxamate.

Protocol Outline:

-

Sample Preparation: Homogenize tissue or cell pellets in an appropriate ice-cold assay buffer. Centrifuge to remove cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, L-glutamine, hydroxylamine, and other necessary cofactors like ADP and manganese chloride.

-

Incubation: Add a known amount of protein lysate to the reaction mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stopping the Reaction: Terminate the reaction by adding a stop solution, typically containing ferric chloride in an acidic solution.

-

Detection: The ferric chloride reacts with the γ-glutamylhydroxamate formed by the enzyme to produce a colored complex.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Quantification: Determine the amount of γ-glutamylhydroxamate produced by comparing the absorbance to a standard curve. Enzyme activity is typically expressed as units per milligram of protein.

Conclusion

The discovery of this compound as the toxic agent in "agenized" flour unveiled a powerful tool for neuroscience and biochemistry. Its specific and irreversible inhibition of glutamine synthetase has provided invaluable insights into the roles of this enzyme in normal brain function and in pathological conditions such as epilepsy and hepatic encephalopathy. The detailed understanding of its mechanism of action, stereospecificity, and the development of robust experimental protocols have solidified MSO's position as a critical compound in the repertoire of researchers studying nitrogen metabolism and neurochemical pathways. This guide provides a foundational understanding for scientists and drug development professionals working with or interested in the multifaceted history and application of this compound.

References

- 1. Analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine, a potent inhibitor of glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3607928A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of glutamine synthetase inhibition on brain and interorgan ammonia metabolism in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Effect of this compound and Methionine Sulfone on Glutamate Synthesis in Klebsiella aerogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Glutamate Metabolism: Unraveling the Effects of Methionine Sulfoximine

For Immediate Release

A Deep Dive into the Core Mechanisms and Experimental Insights for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of methionine sulfoximine (MSO) on glutamate metabolism. MSO, a potent and irreversible inhibitor of glutamine synthetase (GS), serves as a critical tool for studying the intricacies of the glutamate-glutamine cycle and its downstream consequences. This document delves into the molecular mechanisms of MSO action, its impact on key neurotransmitters, and its influence on cellular signaling pathways, offering valuable insights for researchers in neuroscience and drug development.

The Central Role of Glutamine Synthetase and its Inhibition by MSO

Glutamine synthetase (GS) is a pivotal enzyme, primarily located in astrocytes in the central nervous system, that catalyzes the ATP-dependent conversion of glutamate and ammonia into glutamine.[1] This reaction is fundamental for ammonia detoxification and for replenishing the neurotransmitter pool of glutamate through the glutamate-glutamine cycle.[1]

This compound (MSO) acts as a powerful inhibitor of GS through a two-step mechanism.[1] Initially, MSO competitively binds to the glutamate-binding site of the enzyme.[1] Subsequently, MSO is phosphorylated by ATP within the active site, forming a stable, phosphorylated intermediate that irreversibly inactivates the enzyme.[2][3] This irreversible inhibition effectively blocks the synthesis of glutamine from glutamate.

Quantitative Impact of MSO on Glutamate Metabolism

The inhibition of glutamine synthetase by MSO leads to significant and measurable changes in the concentrations of key metabolites involved in neurotransmission and cellular metabolism. The following table summarizes quantitative data from various studies, illustrating the potent effects of MSO.

| Parameter | Organism/System | MSO Concentration/Dose | Observed Effect | Reference |

| Glutamine Synthetase Activity | Mouse Brain (in vivo) | Not specified | 85% reduction | [4] |

| Glutamine Levels | Mouse Brain (Motor Cortex & Anterior Striatum) | Not specified | 60% reduction | [4] |

| Glutamate Levels | Mouse Brain (Motor Cortex & Anterior Striatum) | Not specified | 30% reduction | [4] |

| GABA Levels | Mouse Brain (Motor Cortex & Anterior Striatum) | Not specified | Affected (direction not specified) | [4] |

| Glutathione Levels | Mouse Brain (Motor Cortex & Anterior Striatum) | Not specified | Affected (direction not specified) | [4] |

| Ki for human glutamine synthetase | Recombinant human enzyme | - | 1.19 mM (competitive inhibition) | [1][5] |

| Inactivation t1/2 of human GS | Recombinant human enzyme | 5 mM MSO | ~25 seconds | [1] |

| [3H]d-Asp release | Rat brain slices (ex vivo) | 75 mg/kg (in vivo pretreatment) | ~37% decrease | [6][7] |

Signaling Pathways and Cellular Processes Modulated by MSO

The disruption of the glutamate-glutamine cycle by MSO has far-reaching consequences on cellular signaling and overall neuronal function.

The Glutamate-Glutamine Cycle and Neurotransmission

The primary effect of MSO is the blockade of glutamine synthesis in astrocytes. This disrupts the glutamate-glutamine cycle, a critical pathway for recycling the excitatory neurotransmitter glutamate. The workflow for this process and its disruption by MSO is visualized below.

Impact on GABAergic System

While MSO's primary target is glutamine synthetase, its effects ripple through to the inhibitory GABAergic system. Glutamate is the precursor for the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. By reducing the overall pool of glutamate, MSO can indirectly affect GABA levels.[4] Interestingly, enhancing GABAergic transmission has been shown to be protective against MSO-induced seizures, highlighting the intricate balance between excitatory and inhibitory systems.[8]

Modulation of the mTOR Pathway

Recent studies have revealed a surprising link between MSO and the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[9] MSO, along with other glutamine synthetase inhibitors, has been shown to activate mTORC1 signaling.[9] This activation is particularly evident under conditions of glutamine depletion.[9] The precise mechanism by which MSO activates mTOR is still under investigation but suggests a complex interplay between amino acid sensing and metabolic regulation.

Experimental Protocols

Accurate and reproducible experimental design is paramount when studying the effects of MSO. This section provides an overview of key methodologies.

Glutamine Synthetase Activity Assay

Several methods can be employed to measure GS activity. A common approach is a coupled-enzyme spectrophotometric assay.[1]

-

Principle: The activity of GS is determined by measuring the rate of ADP production, which is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to GS activity.

-

Reagents: Imidazole-HCl buffer, L-glutamate, ATP, MgCl2, KCl, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and the cell or tissue lysate.[1]

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the enzyme source.

-

Incubate the mixture at 37°C.

-

Initiate the reaction by adding the cell or tissue lysate.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Alternative Colorimetric Assay: An alternative method involves the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine, which can be measured colorimetrically at 570 nm after forming a colored complex with ferric chloride.[10]

Measurement of Glutamate and Glutamine Levels

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the gold standards for the accurate quantification of amino acids like glutamate and glutamine.[11][12] Commercially available enzyme-based assays also provide a convenient alternative.

-

HPLC/GC-MS:

-

Sample Preparation: Homogenize tissue or lyse cells, followed by deproteinization (e.g., with perchloric acid or methanol).

-

Derivatization: Amino acids are often derivatized to enhance their detection by fluorescence or mass spectrometry.

-

Separation and Detection: Samples are injected into the HPLC or GC-MS system for separation and quantification against known standards.

-

-

Enzyme-Based Assays (e.g., Glutamine/Glutamate-Glo™ Assay):

-

Principle: These assays utilize specific enzymes to convert glutamine and glutamate into products that can be measured through luminescence or fluorescence.[13][14][15] For instance, glutaminase can convert glutamine to glutamate, which is then oxidized by glutamate dehydrogenase to produce NADH. The NADH is then used in a coupled reaction to generate a luminescent or fluorescent signal.[13]

-

Procedure: The specific steps vary depending on the commercial kit but generally involve incubating the sample with the provided reagents and measuring the resulting signal on a plate reader.

-

The following diagram illustrates a general workflow for investigating the effects of MSO.

Cell Viability Assays

Assessing the impact of MSO on cell health is crucial. Several assays can be used to measure cell viability and cytotoxicity.[16][17][18][19]

-

MTT/MTS Assays: These colorimetric assays measure the metabolic activity of viable cells.[20] Tetrazolium salts (MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, the absorbance of which is proportional to the number of viable cells.[20]

-

LDH Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[21]

-

ATP-Based Assays: The intracellular concentration of ATP is a good indicator of cell viability, as it is rapidly depleted in dying cells. These assays typically use luciferase to generate a luminescent signal proportional to the amount of ATP present.

Conclusion

This compound remains an indispensable tool for dissecting the complexities of glutamate metabolism and its far-reaching implications for neuronal function and cellular signaling. Its potent and irreversible inhibition of glutamine synthetase provides a robust model for studying the consequences of a disrupted glutamate-glutamine cycle. The insights gained from MSO studies continue to inform our understanding of neurological disorders characterized by excitotoxicity and metabolic dysregulation, paving the way for the development of novel therapeutic strategies. This guide provides a foundational understanding of MSO's effects and the experimental approaches to investigate them, empowering researchers to further explore this intricate area of neurobiology.

References

- 1. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Glutamate Release, but Not of Glutamine Recycling to Glutamate, Is Involved in Delaying the Onset of Initial Lithium-Pilocarpine-Induced Seizures in Young Rats by a Non-Convulsive MSO Dose [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Suppression of this compound seizures by intranigral gamma-vinyl GABA injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutamine/Glutamate-Glo Assay [promega.com]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. グルタミン・グルタミン酸定量キット | Sigma-Aldrich [sigmaaldrich.com]

- 16. Cell viability assays | Abcam [abcam.com]

- 17. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 18. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]

- 19. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. broadpharm.com [broadpharm.com]

- 21. This compound shows excitotoxic actions in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of Methionine Sulfoximine: A Technical Guide to Their Synthesis, Separation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine sulfoximine (MSO), a synthetic amino acid analogue, has been a valuable tool in neuroscience and cancer research due to its potent inhibitory effects on key metabolic enzymes. MSO exists as four distinct stereoisomers, each possessing unique biological activities. This technical guide provides an in-depth exploration of the stereoisomers of this compound, detailing their differential effects on enzyme activity, particularly glutamine synthetase (GS) and γ-glutamylcysteine synthetase (γ-GCS). We present a comprehensive summary of their biological activities, detailed experimental protocols for their separation and analysis, and a discussion of the signaling pathways they modulate. This document is intended to serve as a core resource for researchers leveraging the stereospecific properties of MSO in their studies.

Introduction

This compound (C₅H₁₂N₂O₃S) is a structural analogue of methionine where the sulfur atom is oxidized to a sulfoximine group. This modification results in two chiral centers: the α-carbon of the amino acid and the sulfur atom of the sulfoximine moiety. Consequently, MSO exists as four stereoisomers: L-S-methionine sulfoximine, L-R-methionine sulfoximine, D-S-methionine sulfoximine, and D-R-methionine sulfoximine.

The biological activities of these stereoisomers are markedly different, with the L-S isomer being the most potent inhibitor of glutamine synthetase and the primary mediator of the convulsant effects associated with MSO.[1][2] Understanding the specific activities of each stereoisomer is crucial for the precise design and interpretation of experiments in fields such as neurobiology, oncology, and metabolic research.

Quantitative Activity of this compound Stereoisomers

The differential inhibitory activities of MSO stereoisomers against key enzymes are summarized below. The L-S isomer consistently demonstrates the highest potency.

| Enzyme Target | Stereoisomer(s) | Organism/Enzyme Source | Activity Metric | Value | Reference(s) |

| Glutamine Synthetase | L-S-Methionine Sulfoximine | Escherichia coli | [S]₀.₅ | 35 µM | [3] |

| Glutamine Synthetase | L-R-Methionine Sulfoximine | Escherichia coli | [S]₀.₅ | 0.38 mM | [3] |

| Glutamine Synthetase | L-Methionine-S,R-Sulfoximine | Human (recombinant) | Kᵢ | 1.19 mM | [4][5] |

| Glutamine Synthetase | L-S-Methionine Sulfoximine | Mouse Brain & Liver | Inhibition | Active | [2] |

| Glutamine Synthetase | L-R-Methionine Sulfoximine | Mouse Brain & Liver | Inhibition | Inactive | [2] |

| Glutamine Synthetase | D-Methionine-S,R-Sulfoximine | Mouse Brain & Liver | Inhibition | Inactive | [2] |

| γ-Glutamylcysteine Synthetase | L-S-Methionine Sulfoximine | Rat Kidney | Inhibition | Active | [6] |

| γ-Glutamylcysteine Synthetase | Other Stereoisomers | Rat Kidney | Inhibition | Inactive | [6] |

| Convulsant Activity | L-S-Methionine Sulfoximine | Mouse | Effect | Convulsant | [2] |

| Convulsant Activity | Other Stereoisomers | Mouse | Effect | Non-convulsant | [2] |

Experimental Protocols

Separation of this compound Stereoisomers by High-Performance Liquid Chromatography (HPLC)

A common method for the analytical and preparative separation of MSO diastereomers is HPLC, often utilizing a chiral stationary phase.

Protocol: Chiral HPLC Separation of L-Buthionine Sulfoximine Diastereomers (Adaptable for MSO) [7]

-

Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide, is recommended.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or acetate) is typically used. The exact ratio and pH should be optimized for the specific column and isomers being separated.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for underivatized amino acids.

-

Sample Preparation: Dissolve the MSO mixture in the mobile phase or a compatible solvent.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the MSO sample.

-

Elute the isomers using an isocratic or gradient program. The L-(S) and L-(R) diastereomers should resolve into distinct peaks.

-

Collect the fractions corresponding to each peak for preparative separation.

-

Confirm the identity and purity of the separated isomers using mass spectrometry and/or NMR.

-

Glutamine Synthetase Activity Assay

The activity of glutamine synthetase can be measured by quantifying the rate of glutamine formation from glutamate and ammonia. The inhibitory effect of MSO stereoisomers can be determined by including them in the reaction mixture.

Protocol: Spectrophotometric Assay of Glutamine Synthetase Activity [8]

-

Principle: This coupled enzyme assay measures the production of ADP, which is stoichiometrically linked to glutamine synthesis. The ADP is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, consuming NADH. The decrease in NADH absorbance at 340 nm is monitored.

-

Reagents:

-

Assay Buffer: e.g., 100 mM Imidazole-HCl, pH 7.1.

-

Substrates: L-Glutamate, ATP, NH₄Cl.

-

Coupling Enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH).

-

Cofactors: Phosphoenolpyruvate (PEP), NADH, MgCl₂ or MnCl₂.

-

Inhibitor: Solutions of individual MSO stereoisomers at various concentrations.

-

-

Procedure:

-

Prepare a reaction mixture containing all components except the enzyme and inhibitor in a cuvette.

-

Add the MSO stereoisomer solution (or vehicle for control).

-

Initiate the reaction by adding glutamine synthetase.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

To determine IC₅₀ values, perform the assay with a range of MSO concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the biologically active L-S-methionine sulfoximine is the irreversible inhibition of glutamine synthetase.[9] This inhibition has significant downstream consequences, particularly in the central nervous system.

Caption: Inhibition of Glutamine Synthetase by L-S-MSO leading to Excitotoxicity.

Inhibition of GS by L-S-MSO leads to a depletion of glutamine and an accumulation of glutamate within astrocytes.[10] This disrupts the glutamate-glutamine cycle, a critical process for recycling the neurotransmitter glutamate. The excess glutamate can lead to increased synaptic levels, overstimulation of glutamate receptors on neurons, and ultimately excitotoxic cell death.[1] This mechanism is believed to underlie the convulsant effects of L-S-methionine sulfoximine.

Caption: Experimental workflow for the study of MSO stereoisomers.

Conclusion

The stereoisomers of this compound exhibit distinct and specific biological activities, with the L-S isomer being the most potent inhibitor of glutamine synthetase and the primary source of its convulsant effects. A thorough understanding of the properties of each stereoisomer is essential for their effective use as research tools. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for scientists and researchers in the fields of neurobiology, drug development, and metabolic research, enabling more precise and impactful investigations into the roles of glutamine metabolism in health and disease.

References

- 1. This compound shows excitotoxic actions in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the binding of L-S- and L-R-diastereoisomers of the substrate analog L-methionine sulfoximine to glutamine synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine, a potent inhibitor of glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Maze: A Technical Guide to the Pathways Affected by Methionine Sulfoximine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine sulfoximine (MSO), a potent and irreversible inhibitor of glutamine synthetase, has profound effects on cellular metabolism. By disrupting the central hub of nitrogen assimilation, MSO triggers a cascade of alterations in interconnected biochemical pathways. This technical guide provides an in-depth exploration of the core pathways affected by MSO, with a focus on nitrogen metabolism, amino acid homeostasis, and neurotransmitter synthesis. Quantitative data are summarized for comparative analysis, detailed experimental protocols are provided for key assays, and the intricate signaling networks are visualized through pathway diagrams. This document serves as a comprehensive resource for researchers investigating the multifaceted effects of this compound.

Introduction

This compound (MSO) is a synthetic amino acid analogue that acts as a powerful, irreversible inhibitor of glutamine synthetase (GS)[1]. It also exhibits inhibitory effects on γ-glutamylcysteine synthetase (GCL), the rate-limiting enzyme in glutathione synthesis[2][3]. The primary mechanism of MSO involves its phosphorylation by GS to form this compound phosphate, which then binds tightly to the enzyme's active site, leading to inactivation[1]. This potent inhibition of GS disrupts the glutamate-glutamine cycle, a critical pathway for ammonia detoxification and neurotransmitter recycling in the brain[4]. Consequently, MSO administration leads to significant alterations in nitrogen metabolism, amino acid profiles, and the synthesis of key neurotransmitters like GABA[4][5]. This guide delves into the core biochemical pathways impacted by MSO, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling cascades.

Core Biochemical Pathways Disrupted by this compound

The primary molecular target of MSO is glutamine synthetase, an enzyme central to nitrogen metabolism. Inhibition of GS triggers a domino effect, impacting several interconnected pathways.

Nitrogen Metabolism and the Glutamate-Glutamine Cycle

Glutamine synthetase is the principal enzyme responsible for the assimilation of ammonia into organic molecules. By catalyzing the ATP-dependent condensation of glutamate and ammonia to form glutamine, GS plays a vital role in ammonia detoxification, particularly in the brain[4]. MSO's irreversible inhibition of GS disrupts this critical function, leading to an accumulation of ammonia and a depletion of glutamine[4][5]. This disruption of the glutamate-glutamine cycle, a key process for recycling the neurotransmitter glutamate, has profound implications for neuronal function[4].

Amino Acid Metabolism

The inhibition of glutamine synthesis by MSO leads to widespread changes in the cellular amino acid pool. The depletion of glutamine, a major nitrogen donor for the synthesis of other amino acids and nucleotides, has far-reaching consequences. Studies have shown that MSO treatment can lead to a decrease in the levels of several amino acids, while paradoxically preventing the accumulation of large neutral amino acids in the brain under hyperammonemic conditions[1].

Neurotransmitter Synthesis

The glutamate-glutamine cycle is intimately linked to the synthesis of the major excitatory neurotransmitter, glutamate, and the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Glutamine produced in astrocytes is transported to neurons, where it is converted back to glutamate by glutaminase. This glutamate can then be used for excitatory neurotransmission or as a precursor for GABA synthesis via the enzyme glutamate decarboxylase (GAD). By depleting the glutamine pool, MSO indirectly impairs the synthesis of both glutamate and GABA, thereby altering the delicate balance of excitatory and inhibitory signaling in the brain.

Glutathione Synthesis

MSO also inhibits γ-glutamylcysteine synthetase (GCL), the first and rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione (GSH)[2][3]. GCL catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. Although the in vivo effects of MSO on glutathione levels can be complex and tissue-dependent, its potential to disrupt this crucial antioxidant pathway is a significant aspect of its biochemical profile.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of MSO on key enzymes and metabolites, providing a basis for comparative analysis.

Table 1: Inhibition of Glutamine Synthetase by this compound

| Enzyme Source | Ki for MSO (mM) | % Inhibition | Tissue/Cell Type | Species | Reference |

| Recombinant Human | 1.19 | - | - | Human | [1] |

| Liver | - | >90% | Liver | Mouse | [5] |

| Brain | - | 85% | Brain | Mouse | |

| Liver | - | 88-93% | Liver | Chicken |

Table 2: Effects of this compound on Brain Metabolites

| Metabolite | Change | Brain Region | Animal Model | Reference |

| Glutamine | ↓ 60% | Motor Cortex & Anterior Striatum | Mouse (ALS model) | |

| Glutamate | ↓ 30% | Motor Cortex & Anterior Striatum | Mouse (ALS model) | |

| GABA | Affected | Motor Cortex & Anterior Striatum | Mouse (ALS model) | |

| Glutathione | Affected | Motor Cortex & Anterior Striatum | Mouse (ALS model) | |

| Large Neutral Amino Acids | Accumulation Prevented | Brain | Rat (Hyperammonemic) | [1] |

Table 3: Effects of this compound on Plasma/Arterial Metabolites

| Metabolite | Change | Fluid | Animal Model | Reference |

| Glutamine | ↓ 50% | Arterial | Rat | [5] |

| Ammonia | ↑ 70% | Arterial | Rat | [4] |

| Glutamine | ↓ 75% | Plasma | Mouse | [5] |

| Glutamine | Sharp Decrease | Plasma | Chicken | |

| Ammonia | Sharp Increase | Blood | Chicken |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Glutamine Synthetase Activity Assay (Spectrophotometric)

This protocol is adapted from a method based on the γ-glutamyl transferase activity of the enzyme.

Materials:

-

Lysis Buffer: 50 mM Imidazole-HCl, pH 6.8

-

Assay Buffer (1x): 50 mM Imidazole-HCl, 50 mM L-glutamine, 25 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl₂, 0.16 mM ADP, pH 6.8

-

Stop Solution (1x): 90 mM FeCl₃, 1.8 N HCl, 1.45% trichloroacetic acid

-

γ-glutamylhydroxamate standard

-

Spectrophotometer capable of reading at 540 nm

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in ice-cold Lysis Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Setup: In a microcentrifuge tube, add 20-40 µg of protein lysate. Adjust the volume to 50 µL with Lysis Buffer.

-

Enzymatic Reaction: Add 50 µL of 1x Assay Buffer to each sample. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stopping the Reaction: Add 100 µL of 1x Stop Solution to each tube to terminate the reaction.

-

Detection: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 540 nm.

-

Quantification: Generate a standard curve using known concentrations of γ-glutamylhydroxamate. Calculate the GS activity in the samples based on the standard curve and express as nmol of γ-glutamylhydroxamate formed per minute per mg of protein.

Amino Acid Analysis by HPLC with OPA Pre-column Derivatization

This protocol provides a general framework for the analysis of primary amino acids.

Materials:

-

Sample Hydrolysis: 6N HCl

-

Derivatization Reagent (OPA reagent): o-phthaldialdehyde (OPA) and a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).

-

HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 455 nm)

-

Reversed-phase C18 column

-

Mobile Phase A: Aqueous buffer (e.g., sodium acetate or phosphate buffer)

-

Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol)

-

Amino acid standards

Procedure:

-

Sample Preparation:

-

For total amino acid analysis, hydrolyze protein samples in 6N HCl at 110°C for 24 hours.

-

For free amino acid analysis, deproteinize the sample (e.g., with sulfosalicylic acid) and centrifuge.

-

Neutralize the hydrolyzed or deproteinized sample.

-

-

Derivatization:

-

Mix a small volume of the sample with the OPA derivatization reagent.

-

Allow the reaction to proceed for a short, defined time (typically 1-2 minutes) at room temperature. The resulting isoindole derivatives are unstable, so immediate injection is crucial.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC system.

-

Separate the amino acid derivatives using a gradient elution with Mobile Phases A and B.

-

Detect the fluorescent derivatives using the fluorescence detector.

-

-

Quantification:

-

Run a set of amino acid standards through the same derivatization and HPLC procedure to create a standard curve for each amino acid.

-

Identify and quantify the amino acids in the sample by comparing their retention times and peak areas to the standards.

-

γ-Glutamylcysteine Ligase (GCL) Activity Assay (Spectrophotometric)

This protocol is based on the quantification of the product, γ-glutamylcysteine, or by a coupled enzyme assay. A common method involves a recycling assay to measure the formation of glutathione (GSH) in the presence of excess glutathione synthetase.

Materials:

-

Reaction Buffer: Tris-HCl buffer (pH 8.0) containing MgCl₂, ATP, and glutamate.

-

Substrate: L-cysteine

-

Coupling Enzyme: Glutathione Synthetase (GS)

-

Glycine

-

Recycling Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and glutathione reductase in a phosphate buffer containing NADPH.

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Sample Preparation: Prepare a crude extract from tissues or cultured cells and determine the protein concentration.

-

Reaction Mixture: Prepare a reaction mixture containing the Reaction Buffer, L-cysteine, glycine, and glutathione synthetase.

-

Initiation of Reaction: Add the cell/tissue extract to the reaction mixture to start the synthesis of γ-glutamylcysteine and subsequently glutathione. Incubate at 37°C.

-

Measurement of GSH: At timed intervals, take aliquots of the reaction mixture and add them to the Recycling Reagent.

-

Detection: The glutathione reductase in the recycling reagent will reduce the formed GSSG to GSH, which then reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound. Monitor the rate of TNB formation by measuring the increase in absorbance at 412 nm.

-

Calculation: The rate of increase in absorbance is proportional to the GCL activity. Calculate the specific activity based on a standard curve of known GSH concentrations.

Visualization of Affected Pathways

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways affected by this compound.

Caption: Disruption of the Glutamate-Glutamine Cycle by MSO.

Caption: MSO's Impact on GABA Synthesis.

Caption: Inhibition of Glutathione Synthesis by MSO.

Conclusion

This compound serves as a powerful pharmacological tool to investigate the intricate roles of glutamine synthetase and the downstream pathways it governs. Its profound and widespread effects on nitrogen metabolism, amino acid homeostasis, and neurotransmitter synthesis underscore the central importance of glutamine metabolism in cellular function. This technical guide provides a foundational understanding of the biochemical consequences of MSO administration, offering valuable data, protocols, and pathway visualizations to aid researchers in their exploration of this potent inhibitor and its therapeutic or experimental applications. Further research is warranted to fully elucidate the complex and often tissue-specific responses to MSO, which will undoubtedly provide deeper insights into the metabolic underpinnings of various physiological and pathological states.

References

- 1. This compound prevents the accumulation of large neutral amino acids in brain of hyperammonemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of methionine sulphoximine treatment on renal amino acid and ammonia metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of 4 days this compound administration on net muscle protein breakdown in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on glutathione and amino acid levels in the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Methionine Sulfoximine on the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of methionine sulfoximine (MSO) on the central nervous system (CNS). MSO is a potent and irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in the glutamate-glutamine cycle.[1][2][3] Its ability to disrupt this fundamental pathway has made it an invaluable tool for studying glutamate metabolism and excitotoxicity, and for developing animal models of neurological disorders, particularly epilepsy.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of glutamine synthetase.[2][3] GS is predominantly located in astrocytes and is responsible for the ATP-dependent conversion of glutamate and ammonia into glutamine. This process is crucial for several key CNS functions, including the recycling of the neurotransmitter glutamate, ammonia detoxification, and the synthesis of glutamine for neuronal energy and neurotransmitter production.

MSO, a structural analog of methionine, is phosphorylated by glutamine synthetase, forming this compound phosphate.[4][5] This phosphorylated product acts as a transition state analog that binds tightly to the active site of the enzyme, leading to its irreversible inactivation.[4][5] Of the four stereoisomers of MSO, L-methionine-S-sulfoximine is the isomer responsible for both the inhibition of glutamine synthetase and the induction of convulsions.[5] While MSO can also inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione synthesis, in vivo studies in rodents have shown that MSO administration does not significantly alter brain glutathione levels.[6] This suggests that MSO preferentially targets glutamine synthetase activity in the brain.[6]

In Vivo Effects on the Central Nervous System

The inhibition of glutamine synthetase by MSO leads to a cascade of biochemical and physiological changes in the CNS, culminating in significant behavioral effects.

Biochemical Effects

The most direct biochemical consequence of MSO administration is a profound alteration in the brain concentrations of glutamate and glutamine. By blocking the conversion of glutamate to glutamine in astrocytes, MSO leads to a decrease in brain glutamine levels and a subsequent increase in glutamate concentrations.

| Parameter | Animal Model | MSO Dose and Route | Brain Region | Effect | Reference |

| Glutamine Synthetase Activity | Mouse (SOD1G93A model of ALS) | Not specified | Brain tissue | ↓ 85% | [7] |

| Glutamine Synthetase Activity | Rat | 75 mg/kg, i.p. | Hippocampus | Significantly decreased at 165-210 min post-injection | [2] |

| Brain Glutamine Levels | Mouse (SOD1G93A model of ALS) | Not specified | Motor cortex and anterior striatum | ↓ 60% | [7] |

| Brain Glutamate Levels | Mouse (SOD1G93A model of ALS) | Not specified | Motor cortex and anterior striatum | ↓ 30% | [7] |

| Brain GABA Levels | Mouse (SOD1G93A model of ALS) | Not specified | Motor cortex and anterior striatum | Affected (direction not specified) | [7] |

| Arterial Glutamine Concentration | Rat | Not specified | - | ↓ 50% | [8] |

| Intracellular Muscle Glutamine | Rat | Not specified | Hindquarter muscle | ↓ 55% | [8] |

| Muscle Ammonia | Rat | Not specified | Hindquarter muscle | ↑ 50% | [8] |

This table summarizes the quantitative effects of MSO on various biochemical parameters as reported in the cited literature.

Neurophysiological and Behavioral Effects

The disruption of the glutamate-glutamine cycle and the resulting accumulation of extracellular glutamate leads to profound neurophysiological and behavioral changes, the most prominent of which is the induction of seizures.[2][5] MSO is a potent convulsant and is widely used to create animal models of epilepsy, particularly temporal lobe epilepsy.[2] The seizures induced by MSO are thought to result from the over-activation of glutamate receptors, leading to excessive neuronal excitation and excitotoxicity.

Sub-convulsive doses of MSO, however, have been shown to have neuroprotective effects in certain models of neurological disease, such as amyotrophic lateral sclerosis (ALS) and hyperammonemia.[6][9][10] This neuroprotective effect is thought to be mediated by the reduction of glutamate-induced excitotoxicity.[7] In a mouse model of ALS, MSO treatment was found to extend the lifespan of the animals by 8%.[7]

| Parameter | Animal Model | MSO Dose and Route | Effect | Reference |

| Seizure Induction | Mouse | Not specified | L-methionine-S-sulfoximine isomer induced convulsions | [5] |

| Seizure Intensity | Rat (Pilocarpine model) | 75 mg/kg, i.p. | Reduced the intensity of convulsive seizures | [2] |

| Lifespan | Mouse (SOD1G93A model of ALS) | Not specified | Extended lifespan by 8% (p<0.01) | [7] |

This table presents the key behavioral and neurophysiological outcomes observed following MSO administration in vivo.

Experimental Protocols for In Vivo Studies

Animal Models

-

Rats: Sprague-Dawley and Wistar rats are commonly used for studying the epileptogenic effects of MSO.

-

Mice: Various strains of mice, including transgenic models of neurological diseases like the SOD1(G93A) mouse model of ALS, are used to investigate the neuroprotective and neurotoxic effects of MSO.[7]

MSO Administration

-

Intraperitoneal (i.p.) Injection: This is a common systemic administration route for inducing seizures or for studying the widespread biochemical effects of MSO. A typical dose for inducing seizures in rats is around 75 mg/kg.[2] For chronic studies, multiple sub-convulsive doses may be administered.[11]

-

Intracerebral/Intracerebroventricular Injection: Direct injection into the brain or ventricles allows for more targeted administration and the study of region-specific effects.

-

Chronic Infusion: Osmotic pumps can be used for continuous, long-term infusion of MSO into specific brain regions to model chronic neurological conditions like temporal lobe epilepsy.

Seizure Monitoring and Quantification

-

Electroencephalography (EEG): Continuous video-EEG monitoring is the gold standard for detecting and quantifying seizure activity.

-

Electrodes: Scalp or intracranial electrodes are implanted to record brain electrical activity.

-

Recording Parameters: A minimum sampling rate of 256 Hz is recommended, with a low-frequency filter of 0.5 Hz and a high-frequency filter of 70 Hz.[12][13][14] Electrode impedances should be kept below 10 kΩ.[12][14]

-

-

Behavioral Scoring: Seizure severity can be scored based on observable behaviors using scales such as the Racine scale.

Neurochemical Analysis

-

Proton Magnetic Resonance Spectroscopy (¹H-MRS): This non-invasive technique allows for the in vivo quantification of brain metabolites, including glutamate and glutamine.[7][15][16][17][18]

-

Microdialysis: This technique allows for the sampling of extracellular fluid from specific brain regions to measure neurotransmitter concentrations.[19][20][21][22][23] It can be coupled with analytical methods like HPLC or mass spectrometry for precise quantification of glutamate and other neurochemicals.[20][22]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by MSO and a typical experimental workflow for in vivo studies.

Conclusion

This compound is a powerful tool for investigating the role of the glutamate-glutamine cycle in the central nervous system. Its ability to reliably inhibit glutamine synthetase provides a robust model for studying the consequences of disrupted glutamate homeostasis, including seizure generation and excitotoxicity. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals aiming to utilize MSO in their in vivo studies of neurological disorders. A thorough understanding of its mechanism of action and its multifaceted effects is crucial for the design of well-controlled experiments and the accurate interpretation of their outcomes.

References

- 1. Targeting Stromal Glutamine Synthetase in Tumors Disrupts Tumor Microenvironment-Regulated Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Phosphorylation of this compound by glutamine synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of L-methionine-S-sulfoximine as the convulsant isomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of 4 days this compound administration on net muscle protein breakdown in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. Routine and sleep EEG: minimum recording standards of the International Federation of Clinical Neurophysiology and the International League Against Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acns.org [acns.org]

- 14. medi-guide.meditool.cn [medi-guide.meditool.cn]

- 15. Frontiers | Reliability of Glutamate Quantification in Human Nucleus Accumbens Using Proton Magnetic Resonance Spectroscopy at a 70-cm Wide-Bore Clinical 3T MRI System [frontiersin.org]

- 16. Optimized Long‐TE 1H sLASER MR Spectroscopic Imaging at 3T for Separate Quantification of Glutamate and Glutamine in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glutamate and Glutamine: A Review of In Vivo MRS in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection of glutamate/glutamine resonances by 1H magnetic resonance spectroscopy at 0.5 tesla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo calibration of microdialysis using infusion of stable-isotope labeled neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methionine Sulfoximine: An In-Depth Technical Guide for Studying Glutamine Synthetase Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methionine sulfoximine (MSO) as a powerful tool for the investigation of glutamine synthetase (GS) function. MSO's specific and irreversible inhibition of GS allows for the elucidation of the enzyme's role in a multitude of physiological and pathological processes. This document details the mechanism of MSO action, its metabolic consequences, and provides structured data and experimental protocols for its application in research.

Introduction to this compound and Glutamine Synthetase

Glutamine synthetase (GS) is a ubiquitous and essential enzyme that catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. This reaction is central to nitrogen metabolism, serving as the primary pathway for ammonia detoxification and providing the key metabolite glutamine for various biosynthetic processes.

This compound (MSO) is a structurally similar analogue of glutamate and an irreversible inhibitor of GS.[1] Its high specificity has made it an invaluable tool for studying the consequences of GS inhibition in a wide range of biological systems, from cell culture to animal models. Understanding the precise mechanism of MSO and its effects is crucial for designing and interpreting experiments aimed at unraveling the complex roles of glutamine synthetase.

Mechanism of Action

MSO exerts its inhibitory effect through a two-step process that culminates in the irreversible inactivation of glutamine synthetase.[2] Initially, MSO acts as a competitive inhibitor, binding to the glutamate-binding site of the enzyme.[2] Subsequently, in the presence of ATP, the enzyme's active site catalyzes the phosphorylation of MSO, forming this compound phosphate.[3][4] This phosphorylated intermediate is a transition-state analogue that binds with extremely high affinity to the active site, leading to essentially irreversible inhibition.[3] Of the four stereoisomers of MSO, L-methionine-S-sulfoximine is the most potent inhibitor of glutamine synthetase and is also the isomer responsible for its convulsant effects in vivo.[5]

Data Presentation